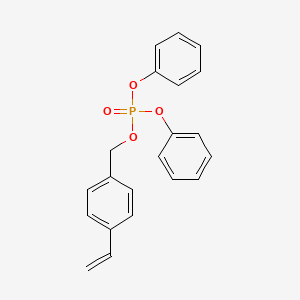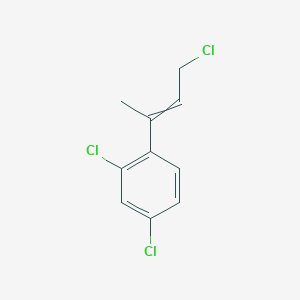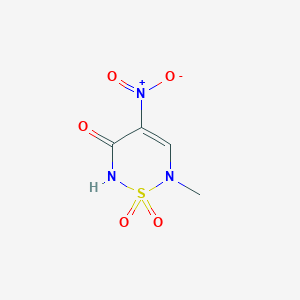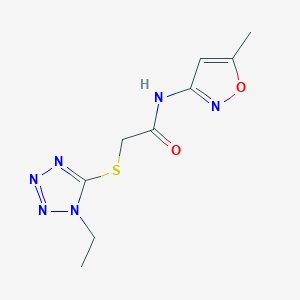![molecular formula C16H23NO2 B12594114 1-[2-(2-Butoxyethoxy)ethyl]-1H-indole CAS No. 644995-54-0](/img/structure/B12594114.png)
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole is an organic compound with the molecular formula C16H23NO2. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the butoxyethoxyethyl group in its structure imparts unique properties that make it valuable for specific applications.
Métodos De Preparación
The synthesis of 1-[2-(2-Butoxyethoxy)ethyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole and 2-(2-butoxyethoxy)ethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: Indole is reacted with 2-(2-butoxyethoxy)ethyl chloride under reflux conditions for several hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane (DCM).
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxyethoxyethyl group using reagents like sodium hydride (NaH) and alkyl halides to introduce different substituents.
Major Products: The major products formed from these reactions include various substituted indoles and their derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Butoxyethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmission.
Pathways Involved: It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. These interactions contribute to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-[2-(2-Butoxyethoxy)ethyl]-1H-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2-Butoxyethoxy)ethyl acetate and Diethylene glycol monobutyl ether acetate share structural similarities but differ in their functional groups and applications.
Uniqueness: The presence of the indole moiety in this compound distinguishes it from other similar compounds, providing it with unique biological activities and potential therapeutic applications.
Propiedades
Número CAS |
644995-54-0 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-[2-(2-butoxyethoxy)ethyl]indole |
InChI |
InChI=1S/C16H23NO2/c1-2-3-11-18-13-14-19-12-10-17-9-8-15-6-4-5-7-16(15)17/h4-9H,2-3,10-14H2,1H3 |
Clave InChI |
BNDHKQJNVMZNID-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCN1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)
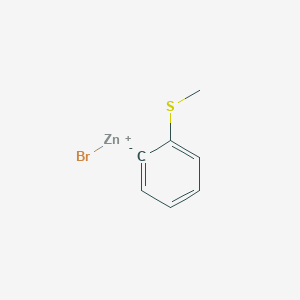
![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)

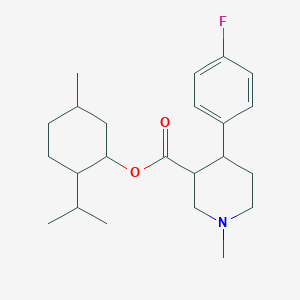
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
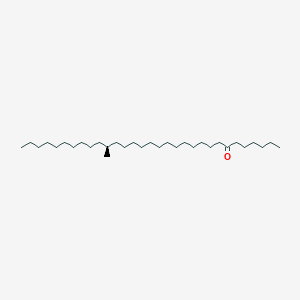
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
